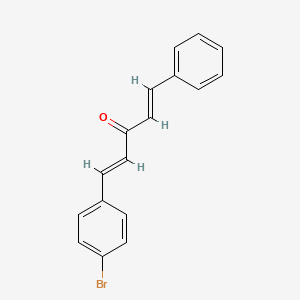![molecular formula C11H9F3N2O B12530487 N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide CAS No. 672333-16-3](/img/structure/B12530487.png)
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide is a chemical compound with the molecular formula C12H9F3N2O It is known for its unique structural features, including a cyano group, a trifluoromethyl group, and a formamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide typically involves the reaction of 4-(trifluoromethyl)benzyl cyanide with N-methylformamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用机制
The mechanism of action of N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets by either inhibiting or activating their function, depending on the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
Similar Compounds
N-{Cyano[4-(trifluoromethyl)phenyl]methacrylamide: This compound shares the cyano and trifluoromethyl groups but differs in the presence of a methacrylamide group instead of a formamide group.
2-Cyano-N-{4-(trifluoromethyl)phenyl}acetamide: Similar in structure but with an acetamide group instead of a formamide group.
N-{4-Cyano-3-(trifluoromethyl)phenyl}-2,2,2-trifluoroacetamide: Contains a trifluoroacetamide group, providing different chemical properties.
Uniqueness
N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide is unique due to the combination of its cyano, trifluoromethyl, and formamide groups, which confer specific reactivity and binding properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in drug design or material science.
属性
CAS 编号 |
672333-16-3 |
|---|---|
分子式 |
C11H9F3N2O |
分子量 |
242.20 g/mol |
IUPAC 名称 |
N-[cyano-[4-(trifluoromethyl)phenyl]methyl]-N-methylformamide |
InChI |
InChI=1S/C11H9F3N2O/c1-16(7-17)10(6-15)8-2-4-9(5-3-8)11(12,13)14/h2-5,7,10H,1H3 |
InChI 键 |
ARCMPNUYCMAVSV-UHFFFAOYSA-N |
规范 SMILES |
CN(C=O)C(C#N)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


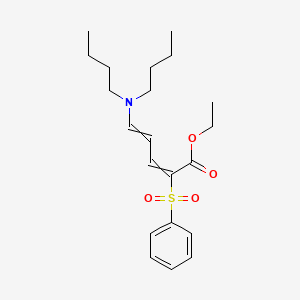
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)

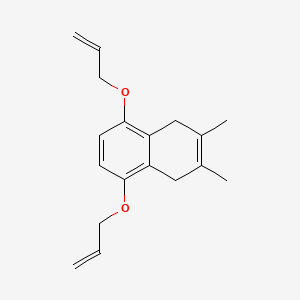

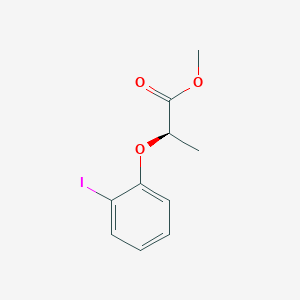

![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
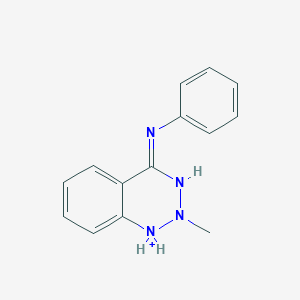
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)

